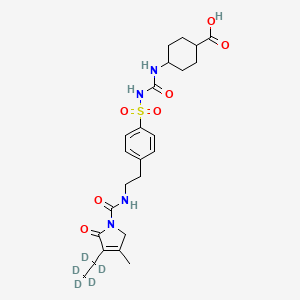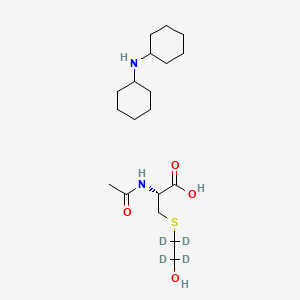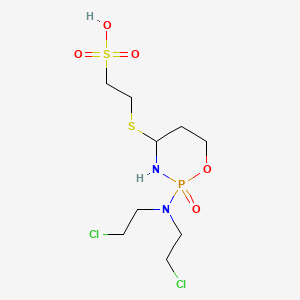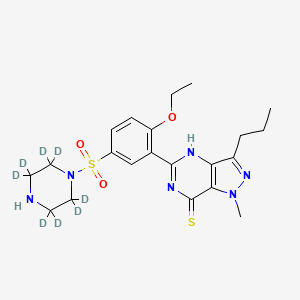
Ethyl 4-Chloroacetoacetate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled compound with the molecular formula C2(13C)4H9ClO3 and a molecular weight of 168.56 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various reactions and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-Chloroacetoacetate-13C4 typically involves the chlorination of ethyl acetoacetate. One common method includes cooling ethyl acetoacetate to 0-5°C, followed by the dropwise addition of sulfuryl chloride while maintaining the temperature . The reaction mixture is then stirred at room temperature for 2-4 hours. After the reaction, the mixture is heated to 85-95°C to distill and recover unreacted ethyl acetoacetate, yielding the crude product .
Industrial Production Methods
For industrial production, a continuous device and method have been developed to produce this compound efficiently. This method minimizes the formation of byproducts and achieves a high yield of over 97% . The process involves the continuous chlorination of ethyl acetoacetate using sulfuryl chloride, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-Chloroacetoacetate-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Reduction Reactions: It can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction: Catalysts like recombinant Escherichia coli containing carbonyl reductase can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: The major product is ethyl 4-chloro-3-hydroxybutyrate.
Oxidation: The major products are carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-Chloroacetoacetate-13C4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a precursor in the synthesis of phosphorus ylides and other complex organic molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the synthesis of chiral drugs and intermediates.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Chloroacetoacetate-13C4 involves its participation in various biochemical reactions. For instance, in reduction reactions, it is converted to ethyl 4-chloro-3-hydroxybutyrate by carbonyl reductase enzymes . This process involves the transfer of electrons to the carbonyl group, reducing it to a hydroxyl group. The molecular targets include enzymes like carbonyl reductase, which facilitate these transformations .
Comparación Con Compuestos Similares
Ethyl 4-Chloroacetoacetate-13C4 can be compared with other similar compounds such as:
Ethyl 4-chloroacetoacetate: The non-labeled version, used similarly in organic synthesis.
Ethyl 3-oxo-4-chlorobutanoate: Another chlorinated acetoacetate with slightly different reactivity.
Ethyl cyanoacetate: Used in similar synthetic applications but with a cyano group instead of a chloro group.
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in research applications .
Propiedades
IUPAC Name |
ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-PQVJJBODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

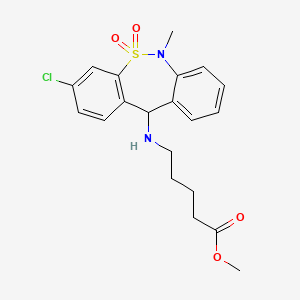


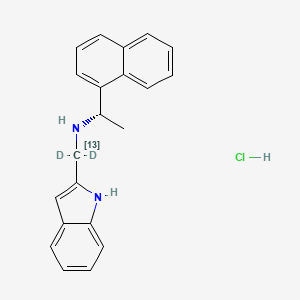
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)
